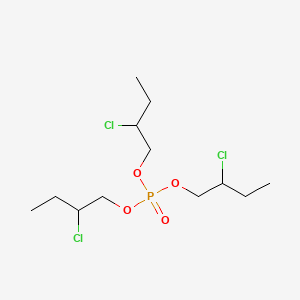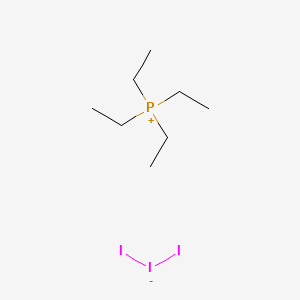
Tetraethylphosphonium triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethylphosphonium triiodide is an organophosphorus compound characterized by the presence of a phosphonium cation and a triiodide anion
准备方法
Synthetic Routes and Reaction Conditions: Tetraethylphosphonium triiodide can be synthesized through the reaction of tetraethylphosphonium bromide with iodine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolution of tetraethylphosphonium bromide in a solvent such as acetonitrile.
- Addition of iodine to the solution under controlled conditions.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Tetraethylphosphonium triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, converting to iodine and other iodine-containing species.
Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Iodine and phosphonium derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphonium salts.
科学研究应用
Tetraethylphosphonium triiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl iodides from alcohols.
Biology: The compound’s ability to release iodine makes it useful in biological studies involving iodine metabolism and thyroid function.
Industry: Used in the synthesis of other organophosphorus compounds and as a catalyst in various chemical processes.
作用机制
The mechanism of action of tetraethylphosphonium triiodide involves the interaction of the triiodide anion with target molecules. The triiodide anion can act as an oxidizing agent, transferring iodine atoms to substrates. This process can lead to the formation of iodinated products and the release of iodine, which can further participate in various biochemical and chemical pathways.
相似化合物的比较
Tetraethylphosphonium bromide: Similar cation but different anion, used in different chemical reactions.
Phosphonium iodides: Compounds with similar cationic structures but varying anionic components.
Triiodide salts: Compounds containing the triiodide anion but different cations.
Uniqueness: Tetraethylphosphonium triiodide is unique due to the combination of the tetraethylphosphonium cation and the triiodide anion, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions, along with its applications in various fields, sets it apart from other similar compounds.
属性
CAS 编号 |
73790-48-4 |
|---|---|
分子式 |
C8H20I3P |
分子量 |
527.93 g/mol |
IUPAC 名称 |
tetraethylphosphanium;triiodide |
InChI |
InChI=1S/C8H20P.I3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
InChI 键 |
IZYWDTIYLMINNS-UHFFFAOYSA-N |
规范 SMILES |
CC[P+](CC)(CC)CC.I[I-]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
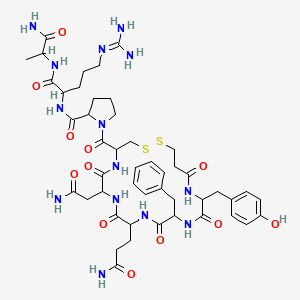
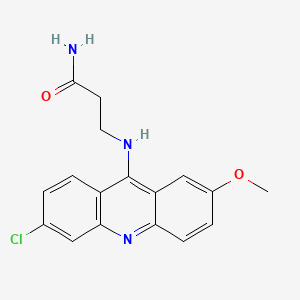
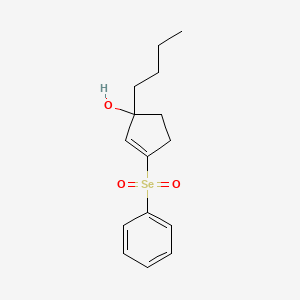
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
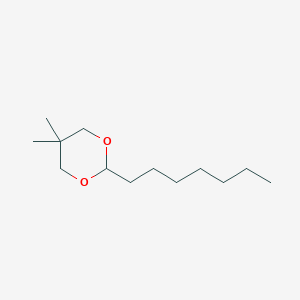
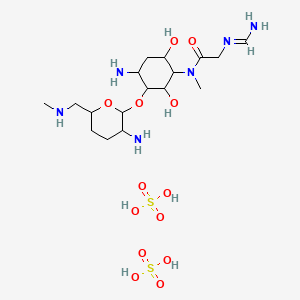
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

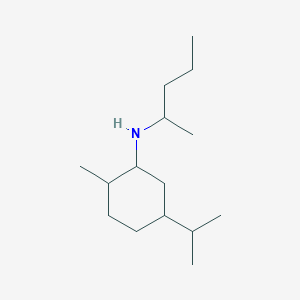
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
